molecular formula C13H11N5O3 B5974377 N'-[(4E,5E)-5-(HYDROXYIMINO)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]BENZOHYDRAZIDE

N'-[(4E,5E)-5-(HYDROXYIMINO)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]BENZOHYDRAZIDE

Cat. No.: B5974377
M. Wt: 285.26 g/mol
InChI Key: AQGYTYNQLSPLDY-CBYOLGTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(4E,5E)-5-(HYDROXYIMINO)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by its unique structure, which includes a hydroxyimino group and a benzohydrazide moiety

Preparation Methods

The synthesis of N’-[(4E,5E)-5-(HYDROXYIMINO)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]BENZOHYDRAZIDE involves several steps. One common method is the Semmler-Wolff aromatization, which converts 4-hydroxyimino-4,5,6,7-tetrahydro-2,1,3-benzoxadiazole and its 1-oxide derivative into amino derivatives using sulfuric acid and acetic anhydride . This reaction typically requires heating at 123-125°C. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N’-[(4E,5E)-5-(HYDROXYIMINO)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the benzohydrazide moiety. Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various reducing agents.

Scientific Research Applications

N’-[(4E,5E)-5-(HYDROXYIMINO)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]BENZOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(4E,5E)-5-(HYDROXYIMINO)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino group and benzohydrazide moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

N’-[(4E,5E)-5-(HYDROXYIMINO)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]BENZOHYDRAZIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(E)-[(5E)-5-hydroxyimino-6,7-dihydro-2,1,3-benzoxadiazol-4-ylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c19-13(8-4-2-1-3-5-8)15-14-11-9(16-20)6-7-10-12(11)18-21-17-10/h1-5,20H,6-7H2,(H,15,19)/b14-11+,16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGYTYNQLSPLDY-CBYOLGTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C(=NNC(=O)C2=CC=CC=C2)C3=NON=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C(=N\NC(=O)C2=CC=CC=C2)/C3=NON=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.